molecular formula C12H13N3O3S2 B2968134 3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393571-16-9

3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2968134
CAS No.: 393571-16-9
M. Wt: 311.37
InChI Key: UTXGGMPCTNUCSV-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of benzamides and thiadiazolesThe presence of the thiadiazole ring, which is a bioisostere of pyrimidine, contributes to its bioactive properties .

Preparation Methods

The synthesis of 3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid or its derivatives with appropriate amines and thiadiazole precursors. One common method involves the use of 3,4-dimethoxybenzoyl chloride, which reacts with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles in solvents like THF, dichloromethane, or ethanol. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with molecular targets such as DNA and enzymes involved in DNA replication. The thiadiazole ring can intercalate with DNA, disrupting its replication and leading to cell death. This property is particularly useful in targeting cancer cells .

Comparison with Similar Compounds

Similar compounds to 3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide include other benzamide derivatives and thiadiazole compounds. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct bioactive properties and makes it a valuable compound for further research and development.

Properties

IUPAC Name

3,4-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-17-8-5-4-7(6-9(8)18-2)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXGGMPCTNUCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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